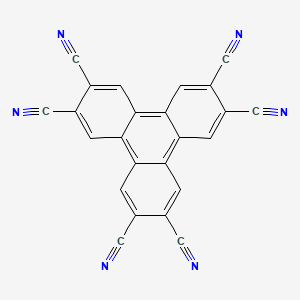

2,3,6,7,10,11-Triphenylenehexacarbonitrile

Description

Context within Electron-Deficient π-Extended Systems

2,3,6,7,10,11-Triphenylenehexacarbonitrile is a quintessential example of an electron-deficient π-extended system. ossila.com The central triphenylene (B110318) structure provides a large, rigid, and planar π-conjugated core. The six nitrile groups attached to this core are powerful electron-withdrawing groups, which significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

This pronounced electron-deficient character results in a very deep HOMO level (around 7.5 eV to 8.64 eV) and a relatively low LUMO level (around 4.4 eV). ossila.comaip.orgnpsm-kps.org The deep HOMO makes hole injection from typical electrodes very difficult, while the low LUMO facilitates efficient electron injection and transport. aip.org Consequently, HAT-CN is classified as a strong n-type organic semiconductor. researchgate.net The significant energy gap between its LUMO and the HOMO of adjacent p-type organic materials is a key factor in its charge generation mechanism. mdpi.com

The combination of its planar structure and strong intermolecular quadrupole interactions promotes excellent π–π stacking, which is essential for efficient charge transport in thin films. ossila.com This property is fundamental to its function in various electronic applications.

Significance in Advanced Materials Science

The distinct electronic properties and structural characteristics of this compound make it a highly versatile material in several advanced technological fields.

Organic Electronics:

In organic light-emitting diodes (OLEDs), HAT-CN is widely used as a hole injection layer (HIL), an electron transport layer (ETL), or as part of a charge-generation layer (CGL) in tandem devices. ossila.comresearchgate.net When used as a HIL between the anode and the hole-transport layer, it can significantly enhance device performance, including external quantum efficiency, current efficiency, and power efficiency. ossila.com This enhancement is attributed to its ability to facilitate efficient carrier injection and prevent interfacial mixing during fabrication. ossila.com

The electron mobility of vacuum-deposited HAT-CN layers has been measured to be as high as 0.1–1 cm² V⁻¹ s⁻¹, which is substantially greater than that of conventional organic transport materials. researchgate.net This high electron mobility allows for the fabrication of thicker OLEDs without a significant drop in current density. researchgate.net Though X-ray diffraction studies indicate that vacuum-evaporated HAT-CN films are often amorphous-like, they still exhibit this extraordinarily high mobility. researchgate.net

The functioning of HAT-CN as a HIL is often described by a charge generation mechanism, where the large energy gap between its LUMO and the HOMO of an adjacent p-type semiconductor facilitates the creation of electron-hole pairs at the interface. mdpi.com However, recent studies also suggest a direct tunneling mechanism for hole injection, challenging the conventional understanding. npsm-kps.org

Other Applications:

Beyond OLEDs, HAT-CN is utilized in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its strong electron-accepting nature and high electron mobility are beneficial for efficient charge separation and transport in these devices. Additionally, it has found applications in directing the growth of graphene and in the synthesis of nitrogen-rich porous carbon materials. nih.gov

Table 1: Physicochemical Properties of this compound (HAT-CN)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 105598-27-4 | ossila.com |

| Chemical Formula | C₁₈N₁₂ | ossila.com |

| Molecular Weight | 384.27 g/mol | ossila.com |

| HOMO Level | 7.5 eV | ossila.com |

| LUMO Level | 4.4 eV | ossila.com |

| Electron Mobility | 0.1–1 cm² V⁻¹ s⁻¹ | researchgate.net |

| Melting Point | >500 °C | nih.gov |

| Appearance | Dark yellow powder/crystals | ossila.com |

Table 2: Spectroscopic Data for this compound (HAT-CN)

| Technique | Wavelength/Wavenumber (ν) / Chemical Shift (δ) | Source(s) |

|---|---|---|

| Absorption (in CH₂Cl₂) | λₘₐₓ 282, 321 nm | ossila.com |

| Fluorescence (in CH₂Cl₂) | λₑₘ 422 nm | ossila.com |

| FT-IR | 2240, 1340, 1226, 1146 cm⁻¹ | nih.gov |

| Raman | 2253, 1400, 1480, 1540, 700 cm⁻¹ | nih.gov |

| ¹³C{¹H} NMR (in CO(CD₃)₂) | 143.4, 136.6, 114.4 ppm | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexacarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H6N6/c25-7-13-1-19-20(2-14(13)8-26)22-5-17(11-29)18(12-30)6-24(22)23-4-16(10-28)15(9-27)3-21(19)23/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMIPAXRMGOYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C3C=C(C(=CC3=C4C=C(C(=CC4=C21)C#N)C#N)C#N)C#N)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569711 | |

| Record name | Triphenylene-2,3,6,7,10,11-hexacarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142857-74-7 | |

| Record name | Triphenylene-2,3,6,7,10,11-hexacarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Triphenylenehexacarbonitrile Derivatives

Strategies for Triphenylene (B110318) Core Functionalization

The synthesis of functionalized triphenylene derivatives is a cornerstone of materials science, with applications ranging from liquid crystals to organic electronics. The functionalization of the triphenylene core can be approached in two primary ways: by assembling the core from already functionalized precursors or by post-synthesis modification of a pre-formed triphenylene molecule.

One of the most common precursors for highly substituted triphenylenes is 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP). The synthesis of HHTP itself can be achieved through several routes, including the transition metal-catalyzed trimerization of catechol or the demethylation of 2,3,6,7,10,11-hexamethoxytriphenylene (B1308117) (HMTP). google.comorganic-chemistry.orgresearchgate.net HMTP is typically synthesized by the oxidative trimerization of 1,2-dimethoxybenzene. organic-chemistry.org An efficient electro-organic method for synthesizing HHTP derivatives involves the anodic treatment of catechol ketals followed by acidic hydrolysis. wikipedia.org

Once the HHTP core is obtained, the six hydroxyl groups serve as versatile handles for further functionalization. For instance, a related derivative, 2,3,6,7,10,11-hexakis(cyanomethyl)triphenylene, has been synthesized by alkylating HHTP with reactive halogen reagents. acs.org This demonstrates the accessibility of the hydroxyl groups for substitution reactions, a key step in building more complex triphenylene structures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also powerful tools for constructing functionalized triphenylene frameworks from smaller, functionalized aromatic building blocks. mnstate.edu

Precursor Chemistry and Chemical Transformations

The journey to 2,3,6,7,10,11-triphenylenehexacarbonitrile is intrinsically linked to the chemistry of its precursors. The most logical precursor to the hexacarbonitrile is a triphenylene molecule with functional groups that can be readily converted into nitriles.

A plausible, though not explicitly documented, synthetic route would involve the synthesis of hexaaminotriphenylene. This precursor could then undergo a six-fold Sandmeyer reaction. The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of functional groups, including nitriles, via a diazonium salt intermediate. wikipedia.orglscollege.ac.in The reaction is typically catalyzed by copper(I) cyanide. lscollege.ac.in

The synthesis of a hexaaminotriphenylene precursor would likely start from a hexanitrotriphenylene derivative, which could then be reduced to the hexaamine. The nitration of the triphenylene core, however, can be challenging due to the potential for over-nitration and the formation of complex product mixtures.

An alternative, though likely more challenging, approach would be the direct conversion of the hydroxyl groups of HHTP to nitrile groups. While methods for dehydroxylative cyanation of alcohols exist, their application to a polyhydroxylated aromatic system like HHTP would require significant optimization to achieve high yields and avoid side reactions. organic-chemistry.org

Advanced Synthetic Techniques for Cyano-Functionalized Aromatic Systems

The introduction of multiple cyano groups onto an aromatic scaffold is a significant synthetic challenge. Modern organic chemistry offers several advanced techniques that could be applied to the synthesis of this compound.

One relevant example, although on a different core, is the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN). This molecule is synthesized through the condensation of hexaketocyclohexane and diaminomaleonitrile. nih.gov This highlights a strategy of constructing the polycyano-aromatic system from highly functionalized, non-aromatic precursors.

Recent advances in catalysis have also provided new methods for the cyanation of aromatic C-H bonds. These methods often employ transition metal catalysts and can offer high regioselectivity. The direct C-H cyanation of an unfunctionalized triphenylene core would be a highly atom-economical approach, though achieving the desired hexasubstitution pattern would be a formidable challenge.

Organocatalytic methods are also emerging for the stereocontrolled functionalization of cyano-containing molecules, which could be relevant for the synthesis of chiral triphenylenehexacarbonitrile derivatives. byjus.com

Below is a table summarizing potential synthetic precursors and the key transformations required to yield a triphenylenehexacarbonitrile derivative.

| Precursor Compound | Key Transformation | Reagents and Conditions |

| Hexaaminotriphenylene | Sandmeyer Reaction | NaNO₂, HCl; then CuCN |

| 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | Dehydroxylative Cyanation | Requires development of a suitable multi-site reaction |

| Hexahalotriphenylene | Nucleophilic Substitution | Metal cyanides (e.g., CuCN, KCN) with a catalyst |

| Triphenylene | Direct C-H Cyanation | Transition metal catalyst and a cyanide source |

The synthesis of this compound remains a complex synthetic target. The most promising route appears to be a multi-step sequence involving the formation of a suitably functionalized triphenylene core, such as hexaaminotriphenylene, followed by the conversion of these functional groups to nitriles using established methodologies like the Sandmeyer reaction. Further research into direct C-H cyanation or novel dehydroxylative cyanation techniques may open up more efficient pathways to this and other highly functionalized aromatic molecules.

Advanced Spectroscopic and Structural Characterization of Triphenylenehexacarbonitrile Derivatives

Single Crystal X-ray Diffraction for Molecular and Supramolecular Architectures

Single-crystal X-ray diffraction is a powerful experimental technique for determining the precise atomic and molecular structure of a crystalline material. wikipedia.org This method involves directing a beam of X-rays onto a single crystal, which diffracts the X-rays into a specific pattern of spots. youtube.com By measuring the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal, thereby revealing the exact positions of atoms and the bonds between them. wikipedia.orgyoutube.com

For triphenylene (B110318) derivatives, this technique provides invaluable insights into the planarity of the aromatic core, the lengths of chemical bonds, and the torsion angles between the core and any peripheral substituents. For instance, X-ray diffraction analysis of NBN-doped polyaromatic frameworks, which share structural similarities with functionalized triphenylenes, has confirmed nearly planar structures. In one such case, the B-N bond lengths were determined to be 1.438 Å and 1.448 Å, indicating a partial double bond character. researchgate.net

Beyond individual molecular structures, single-crystal X-ray diffraction is essential for understanding the supramolecular architecture, which is how molecules pack together in the solid state. The arrangement of triphenylenehexacarbonitrile derivatives in a crystal lattice is governed by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. These interactions dictate the material's bulk properties. The highly ordered columnar phases characteristic of many triphenylene derivatives, which are crucial for their application as organic semiconductors, are a direct result of this molecular self-assembly. The study of these crystal structures helps in designing molecules that can form highly organized systems, such as nanotubes or other complex supramolecular assemblies. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Space Group | P21/n | Describes the symmetry of the crystal lattice. researchgate.net |

| B-N Bond Length 1 | 1.438 Å | Indicates partial double bond character in doped systems. researchgate.net |

| B-N Bond Length 2 | 1.448 Å | Further confirmation of bond character. researchgate.net |

| Maximum Deviation from Planarity | 6.0° | Quantifies the distortion of the aromatic core. researchgate.net |

Electronic State Probing via Absorption and Emission Spectroscopy

Absorption and emission spectroscopy are fundamental tools for investigating the electronic properties of molecules. UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs, which corresponds to the energy required to promote an electron from a lower energy orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (like the Lowest Unoccupied Molecular Orbital, LUMO). For triphenylene derivatives, the absorption spectra provide information about the electronic transitions of the aromatic core.

Fluorescence and phosphorescence spectroscopy measure the light emitted as the molecule relaxes from an excited electronic state back to the ground state. These emission spectra reveal the energy of the excited states and provide insights into their nature and lifetime. The difference in energy between the absorption and emission maxima (the Stokes shift) and the efficiency of the emission process (quantum yield) are critical parameters for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.net

Studies on sulfur-substituted triphenylenes, such as 2,3,6,7,10,11-hexakis(n-hexylsulfanyl)triphenylene, show that the type of substituent significantly influences the electronic properties. Alkylsulfanyl groups interact more strongly with the triphenylene core compared to alkyloxy or alkylsulfonyl groups, leading to distinct shifts in the absorption and emission spectra and changes in the rates of radiative and non-radiative decay processes. For example, a triphenylene-Bodipy-triphenylene triad (B1167595) has been synthesized that exhibits near-infrared fluorescence between 650–800 nm with a quantum yield of 31%. researchgate.net

| Property | Value | Technique |

|---|---|---|

| Emission Wavelength Range | 650-800 nm | Fluorescence Spectroscopy researchgate.net |

| Fluorescence Quantum Yield | 31% | Quantum Yield Measurement researchgate.net |

Application of Ultrafast Spectroscopy in Charge Dynamics

Ultrafast spectroscopy techniques, such as transient absorption spectroscopy, operate on timescales from femtoseconds to milliseconds to monitor the fate of molecules after they absorb light. ucl.ac.uk These methods are indispensable for studying the dynamics of charge carriers (electrons and holes), which is fundamental to the performance of organic photovoltaic devices and other optoelectronic applications. ucl.ac.uk

In a typical experiment, a short "pump" laser pulse excites the sample, and a subsequent "probe" pulse monitors the changes in absorption as the system evolves. aps.org This allows researchers to track the formation, movement, and decay of excited states, including charge-transfer states, triplets, and separated charge carriers. ucl.ac.uk For triphenylene-based materials, these studies can reveal the efficiency of charge generation, the rates of charge recombination (a loss mechanism), and the dynamics of charge transport through the stacked columnar structures. ucl.ac.uk

For example, research on conjugated organic materials has used ultrafast spectroscopy to elucidate intrinsic charge carrier photogeneration, probe triplet-charge annihilation as a major loss mechanism in organic photovoltaics, and uncover ultrafast spin-mixing mechanisms. ucl.ac.uk By understanding these fundamental processes, scientists can design new triphenylene derivatives with improved charge transport properties and enhanced device efficiencies. The insights gained are crucial for optimizing materials for applications where efficient charge separation and transport are paramount. ucl.ac.ukrsc.org

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemistry provides a powerful means to probe the electronic structure of molecules by measuring their response to an applied voltage. Cyclic voltammetry (CV) is the most common technique used for this purpose. In a CV experiment, the potential applied to a sample solution is swept linearly in a cyclic manner, and the resulting current is measured. mdpi.com The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the oxidation and reduction potentials of the molecule. researchgate.net

These potentials are directly related to the energy levels of the frontier molecular orbitals. The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained when an electron is added to the LUMO. Therefore, CV is a crucial tool for determining the HOMO and LUMO energy levels of triphenylenehexacarbonitrile derivatives. researchgate.net

This information is vital for designing effective electronic devices. For instance, in an OLED, the relative HOMO and LUMO levels of different materials in the device determine the efficiency of charge injection and transport. Similarly, in an organic solar cell, the energy levels of the donor and acceptor materials must be aligned correctly to ensure efficient charge separation. Electrochemical studies on 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) have shown that it possesses accessible higher-oxidation states, which are relevant to its electronic behavior. nih.gov The electrosynthesis of triphenylene derivatives, such as 2,3,6,7,10,11-hexadecahexoxytriphenylene, is also monitored using cyclic voltammetry, which shows characteristic oxidation peaks as the material is formed on an electrode surface. peacta.org

| Parameter | Method of Determination | Significance |

|---|---|---|

| Oxidation Potential (Eox) | Cyclic Voltammetry | Used to estimate the HOMO energy level. researchgate.net |

| Reduction Potential (Ered) | Cyclic Voltammetry | Used to estimate the LUMO energy level. researchgate.net |

| HOMO Energy | Calculated from Eox | Determines electron-donating ability. researchgate.net |

| LUMO Energy | Calculated from Ered | Determines electron-accepting ability. researchgate.net |

| Electrochemical Band Gap | Difference between HOMO and LUMO | Correlates with the optical band gap. researchgate.net |

Theoretical and Computational Chemistry Studies on Triphenylenehexacarbonitrile

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Energy Landscapes

The electronic properties of a molecule are fundamentally governed by the arrangement and energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they dictate the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties, including its color, excitability, and charge transport characteristics. chalcogen.ro

For 2,3,6,7,10,11-Triphenylenehexacarbonitrile, the presence of six strongly electron-withdrawing cyano groups is expected to have a profound effect on its electronic structure. These groups lower the energies of both the HOMO and LUMO levels. This stabilization of the frontier orbitals makes the molecule more resistant to oxidation and facilitates electron injection, a desirable characteristic for n-type semiconductor materials. nih.gov The magnitude of the HOMO-LUMO gap can be predicted using computational methods like Density Functional Theory (DFT). physchemres.org A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. physchemres.org

The energy landscape of this compound, which describes the potential energy of the molecule as a function of its geometry, is also a key area of computational study. Understanding the molecule's conformational flexibility and the energy barriers between different arrangements is crucial for predicting its behavior in different environments.

| Computational Parameter | Typical Calculated Values for Cyano-Substituted PAHs (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -2.5 to -4.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 2.5 to 4.5 | Determines electronic excitation energy, chemical reactivity, and stability. irjweb.com |

Quantum-Mechanical Modeling of Intermolecular Interactions

In the solid state, the performance of organic electronic devices is heavily dependent on the arrangement of molecules and the electronic coupling between them. Quantum-mechanical modeling is an indispensable tool for understanding the intermolecular interactions that govern the self-assembly and charge transport properties of molecular materials. For this compound, the planar, disc-like shape promotes π-π stacking interactions, leading to the formation of columnar structures that can facilitate charge transport.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Methodologies

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure of molecules. irjweb.com DFT methods calculate the electronic energy and properties of a system based on its electron density, offering a balance between accuracy and computational cost. For this compound, DFT is employed to optimize the molecular geometry, calculate vibrational frequencies, and determine the energies of the frontier molecular orbitals (HOMO and LUMO). physchemres.org Various exchange-correlation functionals can be used within DFT, and their selection can influence the accuracy of the predicted properties. tau.ac.il

To investigate the excited-state properties, such as absorption spectra and the nature of electronic transitions, Time-Dependent DFT (TD-DFT) is utilized. mpg.denih.gov TD-DFT can predict the energies of electronic excitations, which correspond to the absorption of light, and provide insights into the charge-transfer character of these transitions. nih.gov For molecules like this compound, TD-DFT calculations are essential for understanding its photophysical properties and its potential use in optoelectronic devices. rsc.org

| Computational Method | Primary Application for this compound | Key Outputs |

|---|---|---|

| DFT (e.g., B3LYP/6-31G*) | Ground-state electronic structure calculations. chalcogen.ro | Optimized geometry, HOMO/LUMO energies, electron density distribution. |

| TD-DFT | Excited-state properties and electronic spectra. researchgate.net | Excitation energies, oscillator strengths, nature of electronic transitions. |

Simulations of Charge Transfer Dynamics and Mechanisms

The efficiency of charge transport in organic semiconductors is a key determinant of device performance. Simulations of charge transfer dynamics provide a molecular-level understanding of how electrons and holes move through the material. For this compound, these simulations can elucidate the mechanisms of electron transport along the π-stacked columns.

Computational approaches, often combining quantum mechanics with molecular dynamics (QM/MM), can model the charge transfer process between adjacent molecules. These simulations can calculate charge transfer rates and mobilities, and identify the factors that limit charge transport, such as molecular vibrations and structural disorder. Understanding the dynamics of charge transfer is crucial for designing materials with improved charge mobility. The inability of some approximate functionals to accurately model charge-transfer dynamics can lead to inaccurate predictions. mpg.de

Predictive Modeling for Structure-Property Relationships and Material Design

A central goal of computational chemistry is to establish clear structure-property relationships that can guide the design of new materials with desired functionalities. nih.gov For the family of triphenylene (B110318) derivatives, predictive modeling can be used to understand how different substituent groups affect their electronic and charge transport properties. By systematically varying the functional groups attached to the triphenylene core and calculating the resulting changes in properties like the HOMO-LUMO gap, electron affinity, and reorganization energy, a comprehensive understanding of the structure-property landscape can be developed.

Machine learning and quantitative structure-property relationship (QSPR) models are increasingly being used to accelerate the discovery of new materials. nih.govchemrxiv.org These models can be trained on data from DFT calculations for a range of molecules and then used to rapidly predict the properties of new, uncharacterized compounds. rsc.org For this compound and its analogues, such predictive models could be invaluable for identifying promising candidates for high-performance n-type organic semiconductors.

Supramolecular Chemistry and Directed Self Assembly of Triphenylenehexacarbonitrile Architectures

Principles and Manifestations of Anion-π Interactions

Anion-π interactions are non-covalent forces between an anion and the electron-deficient face of a π-system. The electron-withdrawing nature of the six cyano groups in 2,3,6,7,10,11-Triphenylenehexacarbonitrile is expected to create a significant quadrupole moment on the aromatic core, making it a prime candidate for strong anion-π interactions. Theoretical calculations on similar electron-deficient aromatic systems have demonstrated the favorability of such interactions. However, specific experimental studies quantifying the binding affinities of various anions with this compound are not available in the current body of scientific literature.

Role of Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the understanding and control of intermolecular interactions to design solid-state architectures with desired properties. For this compound, interactions such as π-π stacking, C-H···N hydrogen bonds, and dipole-dipole interactions involving the nitrile groups are anticipated to play a crucial role in its crystal packing. A detailed analysis of these interactions would require crystallographic data, which is not publicly available. Without a determined crystal structure, a definitive description of the packing motifs and the dominant non-covalent interactions remains elusive.

Formation and Analysis of Charge-Transfer Complexes

The electron-accepting nature of this compound makes it a strong candidate for forming charge-transfer (CT) complexes with electron-donating molecules. The formation of such complexes is typically characterized by the appearance of a new absorption band in the UV-vis spectrum. While the synthesis of charge-transfer complexes involving other triphenylene (B110318) derivatives has been reported, specific studies detailing the formation, isolation, and spectroscopic characterization of CT complexes with this compound as the acceptor are lacking. Consequently, data on association constants, charge-transfer energies, and solid-state structures of such complexes are unavailable.

Molecular Recognition and Host-Guest Chemistry

The defined shape and electronic properties of this compound suggest its potential use as a host molecule in host-guest chemistry. Its planar structure could allow it to interact with guest molecules through stacking interactions, while the nitrile groups could participate in hydrogen bonding or other directional interactions. However, there are no published studies that investigate the molecular recognition capabilities of this compound or report on the thermodynamics and kinetics of its complexation with specific guest molecules.

Strategies for Supramolecular Polymerization and Directed Assembly

Disc-shaped molecules like triphenylene derivatives are known to self-assemble into columnar structures, which can be considered a form of supramolecular polymerization. The strong π-π stacking and other intermolecular forces expected for this compound could drive such one-dimensional assembly. However, research on the controlled supramolecular polymerization of this specific compound, including the influence of solvent, temperature, and concentration on the resulting assemblies, has not been reported.

Applications in Organic Electronic Materials and Devices Utilizing Triphenylenehexacarbonitrile Derivatives

Organic Light-Emitting Diodes (OLEDs)

Triphenylenehexacarbonitrile derivatives, particularly Hexaazatriphenylenehexacarbonitrile (HAT-CN), have been extensively studied for their role in enhancing the performance of Organic Light-Emitting Diodes (OLEDs). Their strong electron-accepting nature and deep highest occupied molecular orbital (HOMO) energy levels are key to their functionality in these devices.

Optimization of Hole Injection and Transport Layers (e.g., using Hexaazatriphenylenehexacarbonitrile, HAT-CN)

Hexaazatriphenylenehexacarbonitrile (HAT-CN) is widely employed as a hole-injection layer (HIL) or a buffer layer between the anode (commonly indium tin oxide, ITO) and the organic hole transport layer (HTL) in OLEDs. ossila.comresearchgate.net Its primary function is to reduce the energy barrier for holes being injected from the anode into the organic stack, thereby improving device efficiency and lowering the operating voltage. researchgate.net

The effectiveness of HAT-CN stems from its exceptional electron-accepting properties and its very deep HOMO level (around 7.5 eV). ossila.com This makes direct hole injection from the ITO into HAT-CN unlikely. Instead, it is believed that under a high electric field, electrons are extracted from the adjacent hole-transport layer into the HAT-CN layer and then transported to the anode. ossila.com This process facilitates an efficient hole-injection from the HTL to the emissive layer.

Research has demonstrated that incorporating a thin HAT-CN layer can dramatically improve the performance of OLEDs. For instance, solution-processed OLEDs using HAT-CN as an HIL have shown external quantum efficiency, current efficiency, and power efficiency that are higher than or comparable to devices using the conventional PEDOT:PSS HIL. ossila.com The use of HAT-CN also prevents interfacial mixing and erosion that can occur during the fabrication of multi-layered solution-processed devices. ossila.com

Furthermore, HAT-CN exhibits extraordinarily high electron mobility for an organic material, measured in the range of 0.1–1 cm² V⁻¹ s⁻¹. researchgate.net This high mobility is observed even in amorphous-like, vacuum-evaporated layers and allows for the fabrication of unusually thick OLEDs (up to 1000 nm) without a significant drop in current density. ossila.comresearchgate.net This property is advantageous for manufacturing, as thicker layers can help prevent short circuits caused by substrate particles or residues. researchgate.net

| Device Structure | Role of HAT-CN | Key Performance Metric | Reference |

|---|---|---|---|

| ITO/HAT-CN/tris-PCz/mCBP:4CzIPN/T2T/BPy-TP2/LiF/Al | Transport Layer | Maintained high current density with HAT-CN layer up to 1000 nm thick | ossila.com |

| ITO/HAT-CN/NPB:HATCN/NPB/Alq3/LiF/Al | Dopant in HTL | Improved hole injection and overall device performance | researchgate.net |

| Al anode/HATCN/NPB/GGH1/Liq/Cathode | Hole Injection Layer | Achieved 78% of the efficiency of a standard ITO-anode device | researchgate.net |

Engineering as Host Materials for Electroluminescence

To achieve highly efficient electroluminescence, the light-emitting guest molecules (dopants) in an OLED's emissive layer are typically dispersed within a host material. An ideal host material should possess a high triplet energy to confine the excitons on the guest molecules, preventing energy loss. ep2-bayreuth.de It should also have good thermal and morphological stability and facilitate balanced charge transport. ep2-bayreuth.deresearchgate.net

While carbazole (B46965) and triazine derivatives are common choices for host materials, especially for blue phosphorescent emitters, the application of triphenylenehexacarbonitrile derivatives specifically as the primary host is less common. ep2-bayreuth.de Their strong electron-accepting nature tends to favor electron transport, which would need to be balanced by a hole-transporting counterpart to ensure efficient charge recombination within the emissive layer. The development of bipolar host materials, which can transport both holes and electrons, is a key area of research for achieving optimal OLED performance. ep2-bayreuth.de

Exciton Management and Utilization in Device Performance

Efficient management of excitons—the bound states of electrons and holes that produce light—is fundamental to OLED performance. In conventional fluorescent OLEDs, only singlet excitons (25% of the total) can emit light, limiting the internal quantum efficiency. Technologies like phosphorescent OLEDs (PHOLEDs) and Thermally Activated Delayed Fluorescence (TADF) have been developed to harvest the non-emissive triplet excitons (75%). researchgate.net

Prospects in Organic Photovoltaic Cells (OPVCs) and Solar Energy Conversion

A critical component of a tandem cell is the interconnection layer, or charge recombination layer, which connects the subcells. This layer must efficiently recombine electrons from one subcell with holes from the other. HAT-CN has been identified as an effective material for this purpose. figshare.com In situ photoemission spectroscopy studies have shown that HAT-CN interlayers play a significant role in the charge recombination process in tandem OPVCs. figshare.com Its electronic structure helps to align the energy levels between the subcells, facilitating efficient charge recombination and contributing to the high performance of the tandem device. figshare.com

Development in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are foundational components for a range of flexible and low-cost electronics, including displays and sensors. wikipedia.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. tcichemicals.com

Triphenylene-based semiconductors have been investigated for OFET applications. Research into new π-extended triphenylene (B110318) derivatives has shown promise. In one study, single-crystal-based field-effect transistors using newly synthesized triphenylene-based semiconductors demonstrated a maximum carrier mobility of approximately 0.03 cm² V⁻¹ s⁻¹ and a high on/off current ratio of around 10³. researchgate.net This mobility was noted as the highest reported for single-crystal FETs made from triphenylene analogues at the time, showcasing the potential of this class of materials for use in organic transistors. researchgate.net The ability of these materials to form smooth films and high-quality microcrystals is also advantageous for device fabrication and performance. researchgate.net

| Semiconductor Type | Device Type | Maximum Carrier Mobility (cm² V⁻¹ s⁻¹) | On/Off Current Ratio | Reference |

|---|---|---|---|---|

| π-extended triphenylene derivative | Single-crystal FET | ~0.03 | ~10³ | researchgate.net |

Emerging Applications in Organic Spintronics and Flexible Electronics

The field of organic spintronics aims to utilize the spin of electrons, in addition to their charge, for information processing and storage. taylorfrancis.com Organic semiconductors are attractive for spintronics due to their potentially long spin relaxation times, which arise from weak spin-orbit coupling. frontiersin.orgnih.gov Research in this area explores devices like organic spin valves, where the resistance changes based on the spin orientation of injected electrons. frontiersin.org

While the broader class of π-conjugated organic semiconductors is under active investigation for spintronic applications, specific studies focusing on triphenylenehexacarbonitrile derivatives in this role are still emerging. frontiersin.org Their defined structure and charge transport properties could potentially be leveraged for spin transport applications.

Similarly, the inherent physical flexibility of organic materials makes them ideal for flexible electronics. wikipedia.org The development of flexible OFETs, OLEDs, and solar cells is a major goal in materials science. wikipedia.orgnih.gov Materials like HAT-CN, which can be processed from solution and form effective layers in electronic devices, are compatible with the fabrication processes used for flexible electronics, suggesting a potential role for triphenylenehexacarbonitrile derivatives in this expanding field. ossila.com

Future Research Directions and Translational Perspectives for Triphenylenehexacarbonitrile

Innovations in Synthetic Strategies for Advanced Analogues

While 2,3,6,7,10,11-Triphenylenehexacarbonitrile is a potent electron acceptor, future advancements hinge on the ability to fine-tune its properties through the synthesis of advanced analogues. Research is moving beyond traditional methods to embrace more efficient and versatile synthetic strategies. The development of novel analogues aims to modify key characteristics such as solubility, electronic energy levels, and intermolecular interactions to tailor the material for specific applications.

Key innovative synthetic approaches include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Stille, and Kumada coupling are powerful tools for introducing a variety of functional groups to the triphenylene (B110318) core. beilstein-journals.org These reactions, applied to precursors like halogenated triphenylenes, allow for the creation of a library of derivatives with tailored electronic and physical properties before the final conversion to the hexacarbonitrile structure.

Direct C-H Arylation: This strategy offers a more atom-economical approach by directly forming C-C bonds on the aromatic core, reducing the need for pre-functionalized starting materials. mdpi.com Developing C-H activation protocols for the triphenylene system would represent a significant leap in synthetic efficiency.

Electrochemical Synthesis: Building upon established electrochemical methods for synthesizing the precursor 2,3,6,7,10,11-hexahydroxytriphenylene (B153668), future research could explore direct electrochemical cyanation or the synthesis of other functionalized triphenylene derivatives. beilstein-journals.orgresearchgate.net This method avoids harsh chemical oxidants and can sometimes lead to unique product formations. beilstein-journals.org

Photo-Mediated Reactions: Photocatalysis is emerging as a valuable tool in organic synthesis for its ability to facilitate reactions under mild conditions. mdpi.com Exploring light-mediated cyclization and functionalization reactions could provide new pathways to complex triphenylene analogues that are inaccessible through traditional thermal methods.

The table below summarizes emerging synthetic strategies for creating advanced analogues.

| Synthetic Strategy | Description | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | Employs palladium catalysts to couple halogenated triphenylene precursors with various boronic acids, organostannanes, or Grignard reagents to introduce diverse functional groups. | High efficiency, functional group tolerance, and well-established protocols for creating a wide range of derivatives. |

| Direct C-H Activation/Arylation | Forms new carbon-carbon bonds by directly functionalizing the C-H bonds of the triphenylene core, bypassing the need for pre-halogenation. | Increased atom economy, reduced synthetic steps, and access to novel substitution patterns. |

| Electroorganic Synthesis | Utilizes an electric current to drive the oxidative trimerization of catechol derivatives to form the triphenylene core, potentially in greener solvents. | Avoids chemical waste from metal oxidants, offers precise control over reaction conditions, and can lead to high-purity products. beilstein-journals.org |

| Photocatalyzed Reactions | Uses light to initiate chemical transformations, such as cyclizations or functional group installations, often under mild, ambient conditions. | High selectivity, access to unique reactive intermediates, and improved energy efficiency. mdpi.com |

Interdisciplinary Approaches in Materials Design and Performance Enhancement

The journey from a single molecule to a functional material is inherently interdisciplinary. Enhancing the performance of materials based on this compound requires a synergistic approach that integrates chemistry, physics, and engineering. This convergence of expertise allows for a holistic design strategy, connecting molecular structure to macroscopic device performance.

A key focus of this interdisciplinary effort is understanding and controlling the relationship between molecular structure and material properties. researchgate.net For instance, chemists can synthesize new analogues, while physicists and materials scientists use advanced characterization techniques to probe how these molecular changes affect crystal packing, thin-film morphology, charge transport, and optical properties. This feedback loop is critical for rational materials design.

Key areas for interdisciplinary collaboration include:

Morphology Control: The performance of organic electronic devices is highly dependent on the molecular arrangement in the solid state. Collaborations between synthetic chemists and materials engineers can lead to the design of molecules with specific side chains or functional groups that promote desired self-assembly, such as the formation of highly ordered columnar structures for efficient charge transport.

Advanced Characterization: A comprehensive understanding of material properties requires a suite of characterization techniques. researchgate.net This includes using methods like grazing-incidence wide-angle X-ray scattering (GIWAXS) to probe crystal packing, atomic force microscopy (AFM) to visualize thin-film morphology, and advanced spectroscopic techniques to measure electronic energy levels and charge carrier dynamics.

Interface Engineering: In any electronic device, the interface between different material layers is crucial. Interdisciplinary teams can work to design triphenylenehexacarbonitrile analogues with functional groups that improve adhesion, reduce contact resistance, and optimize energy level alignment with adjacent layers (e.g., electrodes or other organic semiconductors).

Theoretical Advancements for Complex System Understanding and Prediction

As the complexity of triphenylene-based systems grows, theoretical and computational modeling becomes indispensable for understanding their behavior and predicting the properties of new materials before they are synthesized. nih.gov These in silico methods can significantly accelerate the materials discovery process by identifying the most promising candidates for experimental investigation.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in this domain. nih.govnih.gov By correlating the structural features of molecules with their physicochemical properties or activities, these models can predict characteristics like electron affinity, charge mobility, and solubility for novel analogues. nih.gov

Future theoretical advancements will likely focus on:

Multiscale Modeling: This approach bridges different levels of theory to create a more complete picture of material behavior. For example, quantum chemical calculations (like Density Functional Theory) can be used to determine the electronic properties of a single molecule, which then serve as inputs for molecular dynamics simulations to predict the bulk morphology and charge transport properties of a thin film.

Machine Learning and AI: By training algorithms on existing experimental and computational data, machine learning models can rapidly screen vast virtual libraries of potential triphenylenehexacarbonitrile analogues. nih.gov This data-driven approach can uncover non-obvious structure-property relationships and guide synthetic efforts toward the most promising molecular designs.

Predictive Modeling of Self-Assembly: A major challenge in organic electronics is predicting how molecules will pack in the solid state. Advanced simulations that can accurately forecast the self-assembly of new triphenylene analogues into well-ordered structures would be a transformative development, enabling the de novo design of high-performance materials.

The table below outlines key theoretical approaches and their impact on materials discovery.

| Theoretical Approach | Description | Contribution to Research |

| Quantum Chemistry (DFT) | Calculates the electronic structure of individual molecules to predict properties like HOMO/LUMO energy levels, electron affinity, and ionization potential. | Provides fundamental understanding of molecular electronic properties and guides the design of molecules with targeted energy levels. |

| Molecular Dynamics (MD) | Simulates the movement and interaction of molecules over time to predict the bulk structure, morphology, and self-assembly behavior of materials. | Offers insights into thin-film formation and the packing structures that are critical for efficient charge transport. |

| QSPR/QSAR Modeling | Develops statistical models that correlate molecular descriptors (e.g., fingerprints, topological indices) with experimental properties. nih.govnih.gov | Enables rapid virtual screening of large numbers of candidate molecules to prioritize synthetic targets. nih.gov |

| Machine Learning (ML) | Utilizes algorithms to learn from existing data and predict the properties of new, unseen molecules, often with higher speed than traditional simulations. | Accelerates the discovery cycle by identifying high-potential molecular structures from vast chemical spaces. |

Exploration of Novel Device Architectures and Functionalities

The unique properties of this compound and its derivatives make them promising candidates for a range of new and advanced electronic devices beyond simple transistors. Future research will explore their integration into innovative architectures that leverage their electron-accepting nature, rigid discotic shape, and potential for ordered self-assembly.

Potential novel applications include:

Reconfigurable Electronics: These are devices whose function can be switched or altered in response to an external stimulus. researchgate.net The distinct redox states of the triphenylene core could potentially be harnessed to create reconfigurable transistors or memory elements where the device characteristics are modulated by an applied voltage.

Advanced Sensors: The planar, electron-deficient surface of triphenylenehexacarbonitrile makes it an ideal platform for sensing applications. Its electronic properties could be modulated by the binding of specific analytes (e.g., volatile organic compounds), leading to a measurable change in current or capacitance. Functionalized analogues could be designed to have high selectivity for specific target molecules.

Organic Thermoelectrics: Materials that can convert waste heat into electricity are of growing interest. The ordered stacking of discotic molecules like triphenylenehexacarbonitrile can create efficient pathways for charge transport, a key requirement for thermoelectric performance. Research into optimizing the Seebeck coefficient and electrical conductivity of these materials could open a new application area.

Two-Dimensional (2D) Heterostructures: There is significant interest in creating layered heterostructures by combining different 2D materials. researchgate.net Thin films of triphenylenehexacarbonitrile, potentially just a few molecules thick, could be integrated with other 2D materials like graphene or transition metal dichalcogenides (TMDCs) to create novel electronic devices with unique functionalities that arise from the interface between the layers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.